molecular formula C9H11ClFNO B13199373 3-Amino-1-(4-chloro-3-fluorophenyl)propan-1-ol

3-Amino-1-(4-chloro-3-fluorophenyl)propan-1-ol

Cat. No.: B13199373
M. Wt: 203.64 g/mol
InChI Key: JCNDLGPDCZPNQZ-UHFFFAOYSA-N
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Description

3-Amino-1-(4-chloro-3-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11ClFNO It is a chiral molecule, meaning it has non-superimposable mirror images

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(4-chloro-3-fluorophenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-3-fluoroacetophenone.

    Reduction: The ketone group of 4-chloro-3-fluoroacetophenone is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and other techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The alcohol group in this compound can be oxidized to a ketone using oxidizing agents such as chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The amino group can participate in substitution reactions, forming amides, imines, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Acyl chlorides or anhydrides for amide formation.

Major Products:

    Oxidation: 3-(4-chloro-3-fluorophenyl)propan-1-one.

    Reduction: Various amino alcohol derivatives.

    Substitution: Amides, imines, and other nitrogen-containing compounds.

Scientific Research Applications

3-Amino-1-(4-chloro-3-fluorophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-chloro-3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

  • 3-Amino-1-(4-chlorophenyl)propan-1-ol
  • 3-Amino-1-(3-fluorophenyl)propan-1-ol
  • 3-Amino-1-(4-fluorophenyl)propan-1-ol

Comparison:

  • Uniqueness: The presence of both chlorine and fluorine atoms in 3-Amino-1-(4-chloro-3-fluorophenyl)propan-1-ol makes it unique compared to its analogs. This dual substitution can influence its reactivity and interaction with biological targets.
  • Reactivity: The compound’s reactivity can be modulated by the electron-withdrawing effects of the chlorine and fluorine atoms, making it distinct in its chemical behavior.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

3-amino-1-(4-chloro-3-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11ClFNO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2

InChI Key

JCNDLGPDCZPNQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CCN)O)F)Cl

Origin of Product

United States

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